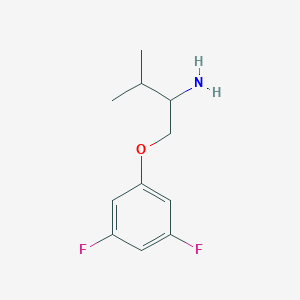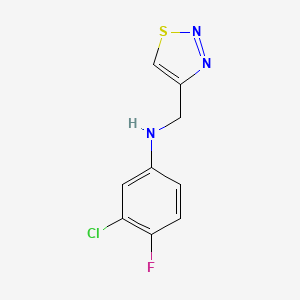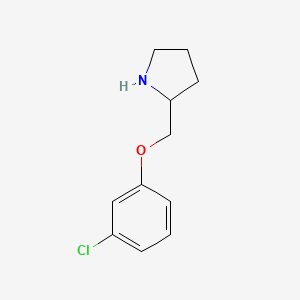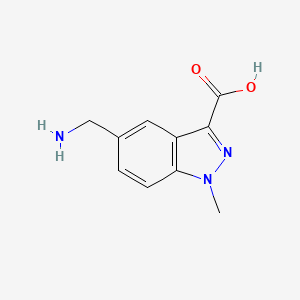
1-(Dimethyl-1H-1,2,4-triazol-1-yl)-3-fluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethyl-1H-1,2,4-triazol-1-yl)-3-fluoropropan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dimethyl group attached to the triazole ring, a fluorine atom on the propanol chain, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethyl-1H-1,2,4-triazol-1-yl)-3-fluoropropan-2-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions using appropriate alkylating agents.
Fluorination: The fluorine atom is introduced through nucleophilic substitution reactions using fluorinating agents such as hydrogen fluoride or fluorine gas.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dimethyl-1H-1,2,4-triazol-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form a corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium dichromate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, hydrogen fluoride.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, cyanides, or other substituted derivatives.
Applications De Recherche Scientifique
1-(Dimethyl-1H-1,2,4-triazol-1-yl)-3-fluoropropan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Dimethyl-1H-1,2,4-triazol-1-yl)-3-fluoropropan-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.
Disrupt Cell Membranes: The compound can interact with cell membranes, altering their permeability and affecting cellular functions.
Modulate Signaling Pathways: It can influence signaling pathways by interacting with receptors or other signaling molecules, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
1-(Dimethyl-1H-1,2,4-triazol-1-yl)-3-fluoropropan-2-ol can be compared with other similar compounds, such as:
1-(Dimethyl-1H-1,2,4-triazol-1-yl)ethanol: Similar structure but lacks the fluorine atom and has a shorter carbon chain.
1-(Dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol: Similar structure but lacks the fluorine atom.
1-(Dimethyl-1H-1,2,4-triazol-1-yl)butan-2-ol: Similar structure but has a longer carbon chain and lacks the fluorine atom.
Uniqueness
The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C7H12FN3O |
|---|---|
Poids moléculaire |
173.19 g/mol |
Nom IUPAC |
1-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C7H12FN3O/c1-5-9-6(2)11(10-5)4-7(12)3-8/h7,12H,3-4H2,1-2H3 |
Clé InChI |
SHSHSVQNRDCSKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=N1)C)CC(CF)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13238882.png)
![1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13238883.png)
amine](/img/structure/B13238890.png)
![4-[(2-Chlorobenzyl)amino]butanoic acid](/img/structure/B13238899.png)
![8-Azaspiro[4.6]undecane](/img/structure/B13238904.png)
![3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13238906.png)


amine](/img/structure/B13238931.png)
![3-[3-(2-Aminoethyl)phenyl]aniline](/img/structure/B13238934.png)


amine](/img/structure/B13238950.png)

